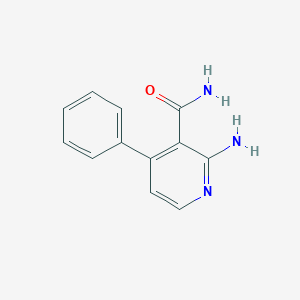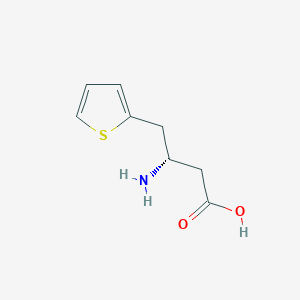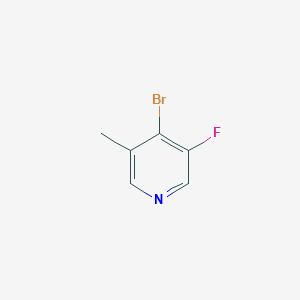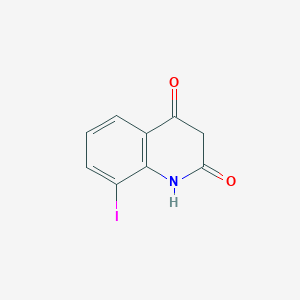
8-Iodoquinoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Iodoquinoline-2,4(1H,3H)-dione is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodoquinoline-2,4(1H,3H)-dione typically involves the iodination of quinoline-2,4(1H,3H)-dione. This can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale iodination reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-Iodoquinoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline-2,4-dione derivatives.
Reduction: Formation of hydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 8-Iodoquinoline-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline-2,4(1H,3H)-dione: The parent compound without the iodine substitution.
8-Bromoquinoline-2,4(1H,3H)-dione: A similar compound with a bromine atom instead of iodine.
8-Chloroquinoline-2,4(1H,3H)-dione: A similar compound with a chlorine atom instead of iodine.
Uniqueness
8-Iodoquinoline-2,4(1H,3H)-dione is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in halogen bonding and other interactions that may enhance the compound’s properties compared to its bromine or chlorine analogs.
Eigenschaften
Molekularformel |
C9H6INO2 |
|---|---|
Molekulargewicht |
287.05 g/mol |
IUPAC-Name |
8-iodo-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C9H6INO2/c10-6-3-1-2-5-7(12)4-8(13)11-9(5)6/h1-3H,4H2,(H,11,13) |
InChI-Schlüssel |
QGDSSEZKKATCEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)C2=C(C(=CC=C2)I)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine](/img/structure/B13011087.png)
![5,6-Dimethylbenzo[d]isothiazole](/img/structure/B13011090.png)
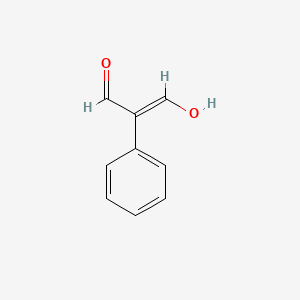

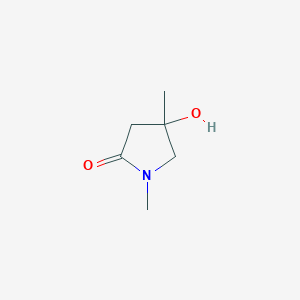
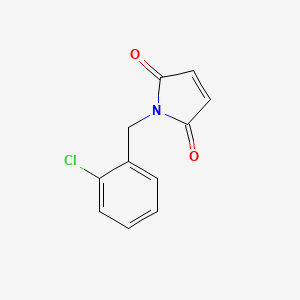
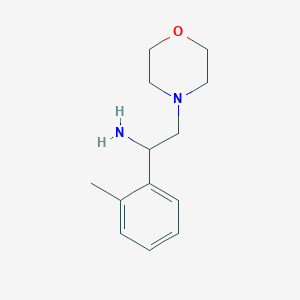
![3a-Fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13011123.png)
